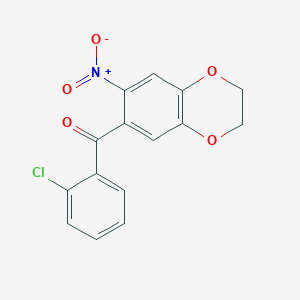

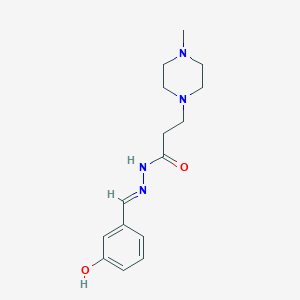

![molecular formula C19H27N7O B5577118 4,6-dimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5577118.png)

4,6-dimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The research on compounds similar to "4,6-dimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine" typically aims at exploring novel chemical entities with potential therapeutic benefits. These studies often involve the synthesis of quinazoline derivatives, given their pharmacological significance and diverse biological activities.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves cyclization reactions, nitrosation, and interactions with secondary amines. Gescher et al. (1977) discussed the synthesis of 4-amino-2-[2-(piperidin-1-ylazo)phenyl]quinazoline and its analogues through reactions of anthranilonitrile with sodium hydride and subsequent transformations (Gescher, Stevens, & Turnbull, 1977).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be analyzed through various spectroscopic techniques. These analyses reveal detailed information about the atomic arrangement and chemical bonding within the molecule, aiding in understanding its chemical behavior and reactivity.

Chemical Reactions and Properties

Quinazoline derivatives undergo a range of chemical reactions, including nitrosation, cyclization, and interactions with nucleophiles. For example, Grytsak et al. (2021) explored the modification of 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones under the action of nucleophilic and/or basic reagents (Grytsak, Moskalenko, Voskoboinik, & Kovalenko, 2021).

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The compound is part of research focusing on the synthesis of 4-amino-2-[2-(piperidin-1-ylazo)phenyl]quinazoline and its analogues, exploring reactions of anthranilonitrile leading to unstable diazonium salts which cyclize to quinazolino[3,2-c]- or quinazolino[1,2-c]-[1,2,3]benzotriazines. These compounds undergo ring opening in the presence of secondary amines to form related compounds, demonstrating significant chemical reactivity and potential for further chemical modifications (Gescher, Stevens, & Turnbull, 1977).

Another aspect of research into this compound involves the synthesis of 1,3,5-triazine derivatives through the reaction of dimethybiguanide hydrochloride with ethyl chloroacetate and further modifications with different amines, including morpholine. This demonstrates its versatility in creating new chemical entities with potential biological activities (Zhang Li-hu, 2014).

Chemical Modifications and Potential Applications

The study of modifications of 6-chloro(dichloro-, trichloro-)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]- quinazolin-2-ones under the action of nucleophilic and/or basic reagents showcases the chemical versatility of such compounds. It highlights the potential for synthesizing a range of derivatives by altering conditions and reagents, which could be explored for various applications, including medicinal chemistry (Grytsak, Moskalenko, Voskoboinik, & Kovalenko, 2021).

Research on neurokinin-1 receptor antagonists, incorporating structural motifs similar to the compound of interest, underscores the potential for designing drugs with improved water solubility and oral activity. This highlights its relevance in drug design, particularly for clinical applications requiring both intravenous and oral administration (Harrison et al., 2001).

Propiedades

IUPAC Name |

4,6-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N7O/c1-14-3-4-17-16(11-14)15(2)22-19(23-17)24-18-20-12-26(13-21-18)6-5-25-7-9-27-10-8-25/h3-4,11H,5-10,12-13H2,1-2H3,(H2,20,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDATQNKKPBBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCN4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5577040.png)

![2-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-6-chloro-1H-benzimidazole](/img/structure/B5577041.png)

![N-[(1-propyl-1H-imidazol-2-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5577043.png)

![1-(2-chlorophenyl)-4-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577074.png)

![3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B5577090.png)

![7-fluoro-2-methyl-4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5577110.png)

![N-(2-chlorophenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5577124.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5577132.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)